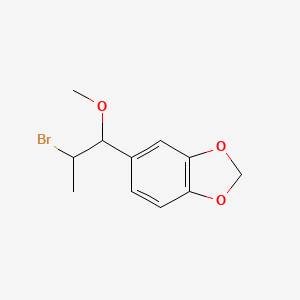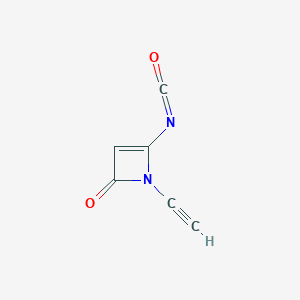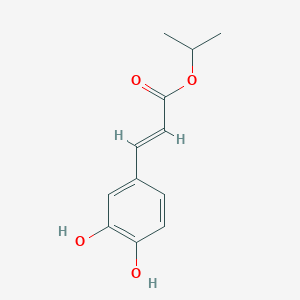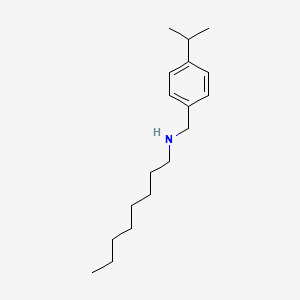
BENZYLAMINE, p-ISOPROPYL-N-OCTYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamine, p-isopropyl-N-octyl-: is an organic compound that belongs to the class of benzylamines. It consists of a benzyl group attached to an amine functional group, with additional isopropyl and octyl substituents. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing benzylamines involves the reductive amination of benzaldehyde derivatives with primary amines.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is reacted with an alkyl halide to form N-alkylphthalimide, which is then hydrolyzed to yield the primary amine.
Industrial Production Methods: Industrial production of benzylamines often involves the catalytic hydrogenation of nitriles or the reaction of benzyl chloride with ammonia. These methods are scalable and efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzylamines can undergo oxidation reactions to form benzaldehydes or benzoic acids.
Reduction: Reduction of benzylamines can lead to the formation of corresponding hydrocarbons.
Substitution: Benzylamines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Benzaldehydes, benzoic acids
Reduction: Hydrocarbons
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Chemistry: Benzylamine, p-isopropyl-N-octyl-, is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, benzylamines are studied for their potential as enzyme inhibitors. They have been investigated for their ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Medicine: Benzylamines have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their antimicrobial and antifungal properties .
Industry: In the industrial sector, benzylamines are used as corrosion inhibitors and as additives in lubricants and polymers .
Mécanisme D'action
The mechanism of action of benzylamine, p-isopropyl-N-octyl-, involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.
Comparaison Avec Des Composés Similaires
Benzylamine: A simpler analog without the isopropyl and octyl substituents.
N-isopropylbenzylamine: Similar structure but lacks the octyl group.
N-octylbenzylamine: Similar structure but lacks the isopropyl group.
Uniqueness: Benzylamine, p-isopropyl-N-octyl-, is unique due to the presence of both isopropyl and octyl substituents. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from its simpler analogs .
Propriétés
Numéro CAS |
63991-64-0 |
|---|---|
Formule moléculaire |
C18H31N |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
N-[(4-propan-2-ylphenyl)methyl]octan-1-amine |
InChI |
InChI=1S/C18H31N/c1-4-5-6-7-8-9-14-19-15-17-10-12-18(13-11-17)16(2)3/h10-13,16,19H,4-9,14-15H2,1-3H3 |
Clé InChI |
GFJYNQALVNKHCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCC1=CC=C(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)
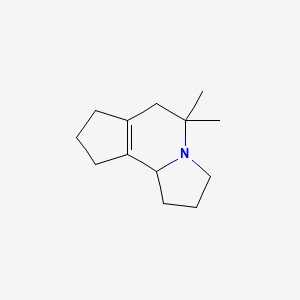
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
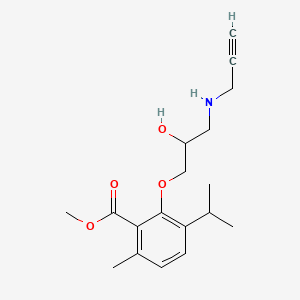

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
